An In-depth Technical Guide to the Structure of 1-Palmitoyl-2-linoleoyl-rac-glycerol
An In-depth Technical Guide to the Structure of 1-Palmitoyl-2-linoleoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, properties, and analytical methodologies for 1-Palmitoyl-2-linoleoyl-rac-glycerol. This diacylglycerol is a significant component of various natural lipids and serves as a crucial intermediate in lipid metabolism. A detailed examination of its chemical structure is presented, alongside methodologies for its synthesis, purification, and characterization using modern analytical techniques. This document is intended to be a valuable resource for professionals in lipid research and drug development, offering detailed experimental protocols and structured data for practical application.
Chemical Structure and Properties
1-Palmitoyl-2-linoleoyl-rac-glycerol is a diacylglycerol (DAG) molecule consisting of a glycerol (B35011) backbone esterified with a palmitic acid at the sn-1 position and a linoleic acid at the sn-2 position. The designation "rac-" (racemic) indicates that it is a mixture of the two enantiomers, (R)- and (S)-, at the central carbon of the glycerol moiety.
The palmitoyl (B13399708) group is a saturated 16-carbon fatty acyl chain, while the linoleoyl group is an 18-carbon polyunsaturated fatty acyl chain with two cis double bonds. The presence of both saturated and unsaturated fatty acids gives this molecule amphipathic properties.
Below is a diagram illustrating the chemical structure of 1-Palmitoyl-2-linoleoyl-rac-glycerol.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Palmitoyl-2-linoleoyl-rac-glycerol is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C37H68O5 | [1] |
| Molecular Weight | 592.9 g/mol | [1] |
| IUPAC Name | [(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate and [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate | [1] |
| Appearance | Not specified, likely a colorless to yellowish oil | |
| Solubility | Soluble in chloroform (B151607) and other organic solvents |
Synthesis and Purification
The synthesis of structured diacylglycerols like 1-Palmitoyl-2-linoleoyl-rac-glycerol can be achieved through enzymatic processes, which offer high specificity and milder reaction conditions compared to chemical synthesis.[2][3][4] A general workflow for the enzymatic synthesis is outlined below.
Experimental Protocol: Enzymatic Esterification
This protocol describes a general method for the synthesis of 1-Palmitoyl-2-linoleoyl-rac-glycerol using a lipase (B570770) catalyst.[5][6]
-
Reactant Preparation: A mixture of glycerol, palmitic acid, and linoleic acid is prepared in a suitable organic solvent (e.g., hexane) in a molar ratio that favors the formation of the desired diacylglycerol.
-
Enzymatic Reaction: A specific lipase, such as a 1,3-specific lipase, is added to the reactant mixture. The reaction is carried out at a controlled temperature (typically 40-60°C) with constant stirring for a specified period (e.g., 24-48 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of reactants and the formation of the product.
-
Enzyme Removal: After the reaction is complete, the immobilized lipase is removed by filtration.
-
Purification: The solvent is removed under reduced pressure. The resulting crude product, which will contain a mixture of mono-, di-, and triglycerides, is then purified using column chromatography on silica gel. A gradient elution system, for example, with a hexane-diethyl ether mixture, can be used to separate the diacylglycerol fraction.[7]
Structural Elucidation and Characterization
The precise structure of 1-Palmitoyl-2-linoleoyl-rac-glycerol is confirmed through a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chromatographic techniques.
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and fatty acid composition of diacylglycerols. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques.[8][9]
Expected Fragmentation Pattern:
In positive ion mode ESI-MS, diacylglycerols typically form adducts with cations such as H+, Na+, or NH4+. Tandem mass spectrometry (MS/MS) of the precursor ion will result in characteristic fragmentation patterns, primarily through the neutral loss of the fatty acyl chains.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |
| [M+H]+ (593.5) | 337.3 | Loss of linoleic acid (C18H32O2) |
| 313.3 | Loss of palmitic acid (C16H32O2) | |
| [M+Na]+ (615.5) | 359.3 | Loss of linoleic acid |
| 335.3 | Loss of palmitic acid |
Note: The m/z values are predicted based on the molecular formula and may vary slightly depending on the instrument and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, confirming the positions of the fatty acyl chains and the stereochemistry of the double bonds in the linoleoyl group.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| Glycerol CH₂O (sn-1) | 4.15 - 4.30 | dd |
| Glycerol CHO (sn-2) | 5.05 - 5.20 | m |
| Glycerol CH₂OH (sn-3) | 3.65 - 3.80 | d |
| Linoleoyl =CH | 5.30 - 5.45 | m |
| Linoleoyl =CH-CH₂-= | 2.75 - 2.85 | t |
| Palmitoyl/Linoleoyl α-CH₂ | 2.25 - 2.35 | t |
| Palmitoyl/Linoleoyl (CH₂)n | 1.20 - 1.40 | m |
| Palmitoyl/Linoleoyl CH₃ | 0.85 - 0.95 | t |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon(s) | Predicted Chemical Shift (ppm) |
| Palmitoyl/Linoleoyl C=O | 172 - 174 |
| Linoleoyl =CH | 127 - 131 |
| Glycerol CHO (sn-2) | 70 - 72 |
| Glycerol CH₂O (sn-1) | 63 - 65 |
| Glycerol CH₂OH (sn-3) | 61 - 63 |
| Linoleoyl =CH-CH₂-= | 25 - 26 |
| Palmitoyl/Linoleoyl α-CH₂ | 34 - 35 |
| Palmitoyl/Linoleoyl (CH₂)n | 22 - 32 |
| Palmitoyl/Linoleoyl CH₃ | 14 |
Note: These chemical shifts are predicted based on known values for similar lipid structures and may vary depending on the solvent and experimental conditions.[10][11][12]
Chromatographic Analysis
Chromatographic methods are essential for the purification and analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is commonly used for the separation of diacylglycerol isomers.[1][13]
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
Gas Chromatography (GC):
To determine the fatty acid composition, the diacylglycerol is first hydrolyzed, and the resulting free fatty acids are derivatized to their fatty acid methyl esters (FAMEs). The FAMEs are then analyzed by GC.
-
Derivatization: Transesterification using methanolic HCl or BF₃-methanol.
-
Column: A polar capillary column (e.g., a wax-type column).
-
Carrier Gas: Helium or Hydrogen.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Conclusion
This technical guide has provided a detailed overview of the structure, properties, and analytical methodologies for 1-Palmitoyl-2-linoleoyl-rac-glycerol. The combination of enzymatic synthesis and advanced analytical techniques such as mass spectrometry, NMR spectroscopy, and chromatography allows for the precise synthesis and characterization of this important diacylglycerol. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of lipid science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. ocl-journal.org [ocl-journal.org]
- 3. researchgate.net [researchgate.net]
- 4. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic glycerolysis–interesterification of palm stearin–olein blend for synthesis structured lipid containing high mono- and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. magritek.com [magritek.com]
- 13. researchgate.net [researchgate.net]
